[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate
Description
[3,6,8-Tris(dimethylsulfamoyl)pyren-1-yl] Acetate is a pyrene-derived compound functionalized with three dimethylsulfamoyl groups at positions 3, 6, and 8, and an acetate ester at position 1. Pyrene derivatives are widely studied for their optical properties, including strong fluorescence and absorption in the ultraviolet (UV) to visible spectrum, making them valuable in photodynamic therapy (PDT), materials science, and molecular probes . The dimethylsulfamoyl groups enhance polarity and solubility in polar solvents, while the acetate group contributes to ester-mediated reactivity and stability.
Properties
IUPAC Name |
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8S3/c1-14(28)35-19-12-20(36(29,30)25(2)3)16-10-11-18-22(38(33,34)27(6)7)13-21(37(31,32)26(4)5)17-9-8-15(19)23(16)24(17)18/h8-13H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNRRBGKSXXSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127044-62-6 | |
| Record name | 1-Acetoxypyrene-3,6,8-tris(dimethylsulfonamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate typically involves multi-step organic reactions. One common approach is the sulfonation of pyrene, followed by the introduction of dimethylsulfamoyl groups. The final step involves the acetylation of the pyrene derivative to form the acetate ester. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acetylation processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene core’s photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which [3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate exerts its effects is largely dependent on its interaction with molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrene core’s ability to intercalate with DNA makes it a candidate for studying DNA-binding properties and developing anti-cancer drugs.
Comparison with Similar Compounds
Comparison with Similar Pyrene Derivatives
Structural and Functional Group Variations
Pyren-1-yl Acetate
- Structure : A simpler derivative lacking sulfamoyl groups.
- Molecular Formula : C₁₈H₁₂O₂; Molecular Weight: 260.3 g/mol .
- Used in materials science for its optical characteristics .
4-(3,6,8-Tris(phenylethynyl)pyren-1-yl)butanoic Acid (TPPy)
- Structure: Features phenylethynyl groups at positions 3, 6, and 8, with a butanoic acid chain at position 1 .
- Molecular Formula : C₄₄H₂₈O₂; Molecular Weight: 588.69 g/mol .
- Key Properties : Synthesized from 1-pyrenebutyric acid (PBA) to shift absorption peaks from UV (PBA: 278 nm, 346 nm) to visible light (TPPy: 335 nm, 451 nm), enabling PDT applications . The phenylethynyl groups increase conjugation, enhancing redshift compared to the target compound’s sulfamoyl groups.
Pentafluorophenyl 2-(Pyren-1-yl)acetate
- Structure : Contains a pentafluorophenyl group attached via an acetate ester .
- Key Properties: Fluorine atoms improve electron-withdrawing capacity and thermal stability.
4-[3-(4-Aminophenyl)-5-(3,6,8-Tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl)phenyl]aniline
- Structure: Highly complex with multiple aminophenyl substituents .
- Key Properties : Predicted biological activity (e.g., anticancer, antimicrobial) due to aromatic amine groups, though empirical data are scarce .
Molecular Properties and Solubility
*Estimated based on three dimethylsulfamoyl groups (each ~153 g/mol) added to Pyren-1-yl acetate.
Biological Activity
[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] acetate is a synthetic organic compound notable for its unique pyrene core and the incorporation of three dimethylsulfamoyl groups along with an acetate moiety. Its structural characteristics contribute to its photophysical properties and potential biological activities, making it a subject of interest in pharmacology and materials science.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Pyrene Core : Provides fluorescence and potential interactions with biological molecules.
- Dimethylsulfamoyl Groups : Enhance solubility and may contribute to various pharmacological effects.
- Acetate Moiety : Can participate in biological interactions, influencing the compound's activity.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological mechanisms of [3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] acetate are still under investigation, but several studies highlight its potential therapeutic applications.
The biological activity may be attributed to:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in disease pathways.
- Binding Affinity : Interaction studies suggest that this compound can bind to proteins and nucleic acids, potentially altering their functions.
In Vitro Studies
- Antimicrobial Activity : Preliminary studies have indicated that compounds with sulfamoyl groups exhibit significant antimicrobial properties. For example, related sulfamoyl derivatives have demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Compounds similar in structure have been evaluated for their ability to induce apoptosis in cancer cells. The presence of the pyrene core may enhance cellular uptake and fluorescence imaging capabilities.
- Anti-inflammatory Effects : Research has shown that related structures can inhibit inflammatory pathways, suggesting that [3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] acetate may also possess anti-inflammatory properties.
Case Studies
A recent study explored the self-assembly properties of peptide conjugates containing bulky aromatic substituents similar to those found in this compound. The findings indicated that such structures could form hydrogels suitable for 2D and 3D cell cultures, enhancing cell viability and proliferation under controlled conditions .
Comparative Analysis with Similar Compounds
The following table outlines the structural similarities and unique features of compounds related to [3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] acetate :
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrene | C₁₄H₈ | Basic aromatic hydrocarbon; used in fluorescence applications. |
| Dimethylsulfamide | C₂H₆N₂OS | Sulfonamide compound; known for its pharmacological properties. |
| 1-Acetylpyrene | C₁₄H₁₀O | Acetylated derivative; used in organic synthesis and fluorescence studies. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
